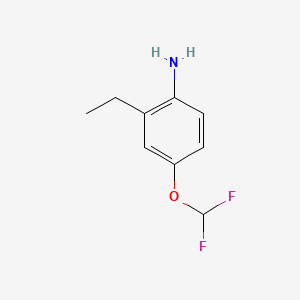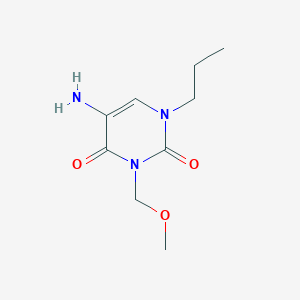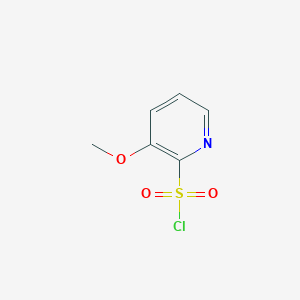
3-Methoxypyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxypyridine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Methoxypyridine+Chlorosulfonic Acid→3-Methoxypyridine-2-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using phosphorus pentachloride as a chlorinating agent. This method involves the sequential addition of phosphorus pentachloride to a reaction solution containing 3-methoxypyridine-2-sulfonic acid, followed by distillation under reduced pressure to purify the product .
化学反応の分析
Types of Reactions
3-Methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
科学的研究の応用
3-Methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
作用機序
The mechanism of action of 3-Methoxypyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.
類似化合物との比較
Similar Compounds
2-Methoxypyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.
Pyridine-3-sulfonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
3-Methoxypyridine-2-sulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
特性
分子式 |
C6H6ClNO3S |
|---|---|
分子量 |
207.64 g/mol |
IUPAC名 |
3-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3 |
InChIキー |
DPYUFIPOQQIMTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



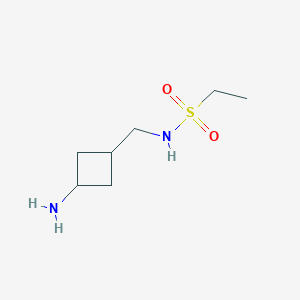
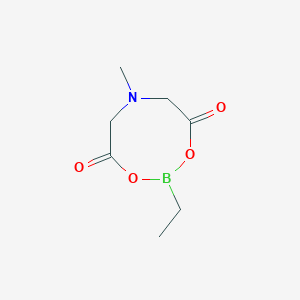
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
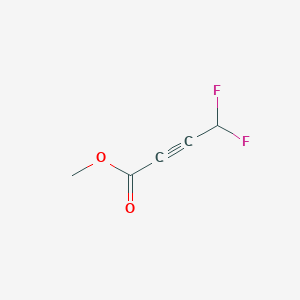
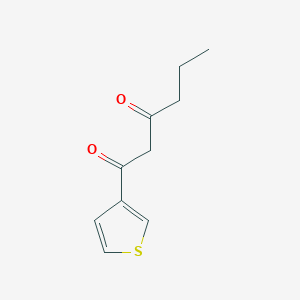

![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)
